Cas no 102669-54-5 (N*2*,N*2*-Dimethyl-quinoline-2,4-diamine)

N2,N2-Dimethyl-quinoline-2,4-diamine is a quinoline derivative characterized by its dimethyl-substituted diamine structure at the 2- and 4-positions. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex heterocyclic systems. Its rigid quinoline backbone and functionalized amine groups make it suitable for applications in coordination chemistry, catalysis, and materials science. The dimethyl substitution enhances steric and electronic properties, which can influence reactivity and binding affinity. This compound may also serve as a precursor for dyes, pharmaceuticals, or agrochemicals, depending on further functionalization. Its stability and well-defined structure facilitate precise modifications in targeted syntheses.
N*2*,N*2*-Dimethyl-quinoline-2,4-diamine structure
102669-54-5 structure
Product name:N*2*,N*2*-Dimethyl-quinoline-2,4-diamine
CAS No:102669-54-5
MF:C11H13N3
MW:187.241021871567
MDL:MFCD00204146
CID:3064886
PubChem ID:646689

N*2*,N*2*-Dimethyl-quinoline-2,4-diamine Chemical and Physical Properties

Names and Identifiers

    • N*2*,N*2*-Dimethyl-quinoline-2,4-diamine
    • 2,4-Quinolinediamine, N2,N2-dimethyl-
    • SB68549
    • 2,4-quinolinediamine, N~2~,N~2~-dimethyl-
    • N2,N2-Dimethylquinoline-2,4-diamine
    • ALBB-019730
    • AKOS000265326
    • AS-41157
    • HMS1673J01
    • DTXSID201294319
    • N2,N2-Dimethyl-2,4-quinolinediamine
    • Oprea1_378112
    • CBDivE_008496
    • STK370604
    • N~2~,N~2~-dimethylquinoline-2,4-diamine
    • 102669-54-5
    • SCHEMBL6586126
    • Oprea1_387820
    • 2-N,2-N-dimethylquinoline-2,4-diamine
    • MFCD00204146
    • CS-0318890
    • CHEMBL3546125
    • MDL: MFCD00204146
    • Inchi: InChI=1S/C11H13N3/c1-14(2)11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,1-2H3,(H2,12,13)
    • InChI Key: OXLDRPPQCHUJAO-UHFFFAOYSA-N
    • SMILES: CN(C)C1=NC2=CC=CC=C2C(=C1)N

Computed Properties

  • Exact Mass: 187.110947g/mol
  • Monoisotopic Mass: 187.110947g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 42.2Ų
  • Molecular Weight: 187.24g/mol

N*2*,N*2*-Dimethyl-quinoline-2,4-diamine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1255642-100mg
N~2~,N~2~-dimethylquinoline-2,4-diamine
102669-54-5 95%
100mg
$275 2024-06-07
abcr
AB469315-500mg
N2,N2-Dimethylquinoline-2,4-diamine, min. 95%; .
102669-54-5
500mg
€1025.00 2024-08-03
abcr
AB469315-1g
N2,N2-Dimethylquinoline-2,4-diamine, min. 95%; .
102669-54-5
1g
€1685.00 2024-08-03
eNovation Chemicals LLC
Y1255642-100mg
N~2~,N~2~-dimethylquinoline-2,4-diamine
102669-54-5 95%
100mg
$270 2025-02-24
Chemenu
CM112051-1g
N2,N2-dimethylquinoline-2,4-diamine
102669-54-5 95%
1g
$1328 2021-08-06
Alichem
A189005801-1g
N2,N2-Dimethylquinoline-2,4-diamine
102669-54-5 95%
1g
$1201.20 2023-09-04
Chemenu
CM112051-1g
N2,N2-dimethylquinoline-2,4-diamine
102669-54-5 95%
1g
$1197 2023-03-07
abcr
AB469315-250mg
N2,N2-Dimethylquinoline-2,4-diamine, min. 95%; .
102669-54-5
250mg
€612.50 2024-08-03
eNovation Chemicals LLC
Y1255642-1g
N~2~,N~2~-dimethylquinoline-2,4-diamine
102669-54-5 95%
1g
$1210 2024-06-07
Aaron
AR00976Y-250mg
N~2~,N~2~-dimethylquinoline-2,4-diamine
102669-54-5 95%
250mg
$461.00 2025-02-12

Additional information on N*2*,N*2*-Dimethyl-quinoline-2,4-diamine

Introduction to N*2*,N*2*-Dimethyl-quinoline-2,4-diamine (CAS No. 102669-54-5)

N*2*,N*2*-Dimethyl-quinoline-2,4-diamine is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 102669-54-5, belongs to the quinoline derivatives family, which is well-known for its broad spectrum of pharmacological applications. Quinoline derivatives have been extensively studied for their antimicrobial, antimalarial, and anticancer properties, making N*2*,N*2*-Dimethyl-quinoline-2,4-diamine a compound of considerable interest in drug discovery and development.

The molecular structure of N*2*,N*2*-Dimethyl-quinoline-2,4-diamine consists of a quinoline core with two methyl groups at the 2-position and two amino groups at the 2- and 4-positions. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. The presence of amino groups makes it a potential precursor for further derivatization, allowing chemists to modify its pharmacological profile by introducing additional functional moieties.

In recent years, there has been a surge in research focused on quinoline derivatives due to their ability to modulate various biological pathways. Studies have demonstrated that quinoline-based compounds can interact with enzymes and receptors involved in cancer progression, inflammation, and infectious diseases. Among these derivatives, N*2*,N*2*-Dimethyl-quinoline-2,4-diamine has shown promise in preclinical studies as a potential therapeutic agent. Its mechanism of action is thought to involve inhibition of key enzymes that are overexpressed in tumor cells, thereby inhibiting their proliferation and inducing apoptosis.

One of the most compelling aspects of N*2*,N*2*-Dimethyl-quinoline-2,4-diamine is its potential as a scaffold for drug design. The quinoline core provides a rigid framework that can be modified to enhance binding affinity and selectivity towards specific biological targets. Researchers have employed computational methods and high-throughput screening techniques to identify structural modifications that could improve the efficacy and reduce side effects of this compound. These efforts have led to the discovery of several novel analogs with enhanced pharmacological properties.

The synthesis of N*2*,N*2*-Dimethyl-quinoline-2,4-diamine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions followed by functional group transformations such as methylation and amination. Advances in synthetic methodologies have enabled chemists to produce this compound in larger quantities, facilitating further research into its biological activities. Additionally, green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce environmental impact.

Recent studies have highlighted the therapeutic potential of N*2*,N*2*-Dimethyl-quinoline-2,4-diamine in treating various diseases. For instance, preclinical trials have shown that this compound can inhibit the growth of certain types of cancer cells by targeting specific signaling pathways involved in tumor progression. Moreover, it has demonstrated antiviral properties against several RNA viruses by interfering with viral replication mechanisms. These findings have sparked interest in exploring its potential as a broad-spectrum antiviral agent.

The pharmacokinetic properties of N*2*,N*2*-Dimethyl-quinoline-2,4-diamine are also an area of active investigation. Understanding how the body processes this compound is crucial for optimizing its therapeutic efficacy and minimizing adverse effects. Studies have shown that it exhibits moderate solubility in water and lipids, suggesting that it may be suitable for oral administration or intravenous injection depending on the desired route of delivery. Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

In conclusion, N*2*,N*2*-Dimethyl-quinoline-2,4-diamine (CAS No. 102669-54-5) is a promising compound with significant potential in pharmaceutical applications. Its unique structural features and demonstrated biological activities make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its pharmacological properties, N*2*,N*2*-Dimethyl-quinoline-2,4-diamine is poised to play a crucial role in the next generation of drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:102669-54-5)N*2*,N*2*-Dimethyl-quinoline-2,4-diamine
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Purity:99%/99%/99%
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Price ($):291.0/494.0/1333.0